N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an oxane ring, which is a six-membered ring containing oxygen. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of diols with appropriate leaving groups under basic conditions.
Coupling of the Rings: The thiophene and oxane rings are coupled through a series of reactions involving the formation of amide bonds. This can be achieved by reacting the thiophene derivative with an oxane derivative in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxane ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The oxane ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems. The amide bond can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparison with Similar Compounds
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can be compared with other similar compounds, such as:
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which can affect its reactivity and biological activity.
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-thioamide: This compound has a thioamide group instead of a carboxamide group, which can influence its chemical stability and interaction with biological targets.
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-amine: This compound has an amine group instead of a carboxamide group, which can alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-4-6-15(7-5-14)13-19-17(20)18(8-10-21-11-9-18)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOACOLTKNZHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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